molecular formula C36H25N8Na3O12S3 B14430989 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)azo)-6-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt CAS No. 79135-92-5

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)azo)-6-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt

Cat. No.: B14430989
CAS No.: 79135-92-5
M. Wt: 926.8 g/mol
InChI Key: QNOGCTQRPDELBQ-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)azo)-6-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt is a useful research compound. Its molecular formula is C36H25N8Na3O12S3 and its molecular weight is 926.8 g/mol. The purity is usually 95%.
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Biological Activity

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)azo)-6-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt, is a complex organic compound known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone with multiple functional groups that enhance its reactivity and solubility. The presence of sulfonic acid groups contributes to its ionic nature, while the azo linkages are significant for its colorimetric properties.

Molecular Formula

  • Molecular Formula : C27H24N6Na3O9S3
  • Molecular Weight : 686.65 g/mol

The biological activity of this compound primarily stems from its ability to form complexes with metal ions and interact with biological macromolecules. The sulfonic acid groups facilitate solubility in aqueous environments, enhancing bioavailability.

Key Mechanisms:

  • Metal Ion Complexation : The compound can chelate metal ions through its sulfonate and hydroxyl groups, influencing various enzymatic reactions.
  • Azo Group Reactivity : The azo linkages can undergo reduction reactions in biological systems, leading to the formation of potentially active metabolites.

Toxicological Studies

Research indicates that the trisodium salt form has low systemic toxicity when administered orally. Studies show minimal absorption in the gastrointestinal tract of rats, suggesting that intestinal bacteria play a significant role in the metabolism of the compound. Major metabolites identified include naphthionic acid and other derivatives resulting from azo bond cleavage .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : Significant antibacterial activity has been observed in several strains.
  • Fungi : Certain derivatives show promise as antifungal agents.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various naphthalenedisulfonic acid derivatives, it was found that compounds with higher sulfonation levels exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) where modifications in the naphthalene ring influenced biological outcomes .

Study 2: Toxicological Assessment

A comprehensive toxicological assessment conducted on the trisodium salt variant revealed that it poses a low risk for systemic toxicity. The study utilized both in vivo and in vitro methodologies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles .

Comparison of Biological Activities

Compound NameCAS NumberKey Biological ActivityNotes
2,7-Naphthalenedisulfonic Acid68400-36-2AntimicrobialEffective against bacteria and fungi
4-Mercaptobenzene Sulfonic Acid130-27-4AntioxidantExhibits lower toxicity
Naphthionic Acid84-86-6MetaboliteFormed during metabolism

Toxicological Profile Summary

ParameterValue
Oral LD50 (in rats)>2000 mg/kg
AbsorptionMinimal
Major MetabolitesNaphthionic Acid

Properties

CAS No.

79135-92-5

Molecular Formula

C36H25N8Na3O12S3

Molecular Weight

926.8 g/mol

IUPAC Name

trisodium;4-amino-3-[[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C36H28N8O12S3.3Na/c1-19(45)32(36(47)38-21-7-3-2-4-8-21)42-39-22-11-13-23(14-12-22)40-43-33-28(58(51,52)53)17-20-18-29(59(54,55)56)34(35(46)30(20)31(33)37)44-41-26-15-16-27(57(48,49)50)25-10-6-5-9-24(25)26;;;/h2-18,32,46H,37H2,1H3,(H,38,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3

InChI Key

QNOGCTQRPDELBQ-UHFFFAOYSA-K

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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